2,2-Dimethyl-3-pentenoic acid
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Overview
Description
2,2-Dimethyl-3-pentenoic acid is an organic compound with the molecular formula C7H12O2. It is a type of pentenoic acid, characterized by the presence of a double bond within its carbon chain and two methyl groups attached to the second carbon atom. This compound is also known by its IUPAC name, this compound .
Preparation Methods
The synthesis of 2,2-Dimethyl-3-pentenoic acid can be achieved through various synthetic routes. One common method involves the esterification of 2,2-dimethyl-4-pentenoic acid using acid catalysts . Another approach includes the use of orthophosphate and sodium methoxide as catalysts at different stages of the reaction to improve the yield and reduce byproducts . Industrial production methods often optimize these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2,2-Dimethyl-3-pentenoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated acids or alcohols.
Substitution: The double bond in the compound allows for various substitution reactions, such as halogenation or hydrohalogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-3-pentenoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-pentenoic acid involves its interaction with molecular targets and pathways within biological systems. The double bond and carboxylic acid group allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
2,2-Dimethyl-3-pentenoic acid can be compared with other similar compounds, such as:
2-Pentenoic acid: Lacks the two methyl groups, resulting in different chemical properties and reactivity.
3-Pentenoic acid: Similar structure but without the dimethyl substitution, leading to different physical and chemical characteristics.
4-Pentenoic acid: The double bond is located at a different position, affecting its reactivity and applications
Properties
CAS No. |
16642-52-7 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2,2-dimethylpent-3-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-4-5-7(2,3)6(8)9/h4-5H,1-3H3,(H,8,9) |
InChI Key |
WMAWBFFTFBALHM-UHFFFAOYSA-N |
SMILES |
CC=CC(C)(C)C(=O)O |
Canonical SMILES |
CC=CC(C)(C)C(=O)O |
Synonyms |
2,2-Dimethyl-3-pentenoic acid |
Origin of Product |
United States |
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